2-(4-tert-butylphenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine
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Overview
Description
N-{2-[4-(TERT-BUTYL)PHENYL]-1,3-BENZOXAZOL-5-YL}-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole ring, a tert-butyl group, and a dichlorophenyl moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(TERT-BUTYL)PHENYL]-1,3-BENZOXAZOL-5-YL}-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-5-tert-butylbenzoxazole with 2,4-dichlorobenzaldehyde under acidic or basic conditions to form the desired imine product. The reaction is often carried out in solvents like ethanol or methanol, with reaction temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography. The choice of catalysts, solvents, and reaction conditions is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(TERT-BUTYL)PHENYL]-1,3-BENZOXAZOL-5-YL}-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Substitution: Halogen substitution reactions can occur, especially on the dichlorophenyl ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions include oxides, reduced amines, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
N-{2-[4-(TERT-BUTYL)PHENYL]-1,3-BENZOXAZOL-5-YL}-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(TERT-BUTYL)PHENYL]-1,3-BENZOXAZOL-5-YL}-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Known for its use as a plasticizer in PVC plastics.
tert-Butyl carbamate: Used as a protecting group in organic synthesis.
Uniqueness
N-{2-[4-(TERT-BUTYL)PHENYL]-1,3-BENZOXAZOL-5-YL}-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE stands out due to its unique combination of structural features, which confer specific chemical reactivity and potential biological activities. Its benzoxazole ring and dichlorophenyl moiety contribute to its distinct properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H20Cl2N2O |
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Molecular Weight |
423.3 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-1-(2,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C24H20Cl2N2O/c1-24(2,3)17-7-4-15(5-8-17)23-28-21-13-19(10-11-22(21)29-23)27-14-16-6-9-18(25)12-20(16)26/h4-14H,1-3H3 |
InChI Key |
YMNIEJZGJAPPCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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